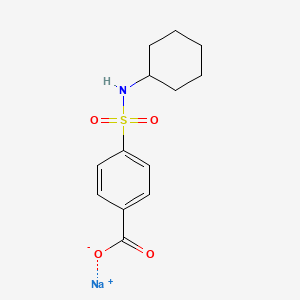

sodium;4-(cyclohexylsulfamoyl)benzoate

Vue d'ensemble

Description

Le sodium NSC 23005 est un composé chimique connu pour sa puissante capacité à promouvoir l'expansion des cellules souches hématopoïétiques. Il fonctionne comme un inhibiteur de la protéine p18INK, qui joue un rôle crucial dans la régulation du cycle cellulaire. Ce composé a montré une promesse significative dans les modèles murins et humains pour son efficacité dans l'expansion des cellules souches hématopoïétiques .

Méthodes De Préparation

La préparation du sodium NSC 23005 implique des voies de synthèse qui incluent généralement la dissolution du composé dans le diméthylsulfoxyde (DMSO) pour créer une liqueur mère. Par exemple, 2 mg du médicament peuvent être dissous dans 50 μL de DMSO pour atteindre une concentration de 40 mg/mL . Les méthodes de production industrielle du sodium NSC 23005 ne sont pas largement documentées, mais le composé est disponible en différentes quantités à des fins de recherche .

Analyse Des Réactions Chimiques

Le sodium NSC 23005 subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution les principaux produits formés à partir de ces réactions sont généralement liés à son rôle d'inhibiteur de p18INK, qui favorise l'expansion des cellules souches hématopoïétiques .

Applications de recherche scientifique

Le sodium NSC 23005 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Sa principale application est la promotion de l'expansion des cellules souches hématopoïétiques, essentielles à la formation des cellules sanguines. Ce composé s'est avéré efficace dans les modèles murins et humains, ce qui en fait un outil précieux pour la recherche en biologie des cellules souches et en médecine régénérative . De plus, le sodium NSC 23005 ne présente pas de cytotoxicité significative envers les cellules souches hématopoïétiques ou les cellules leucémiques, soulignant davantage son potentiel pour des applications thérapeutiques .

Mécanisme d'action

Le mécanisme d'action du sodium NSC 23005 implique son inhibition de la protéine p18INK, qui est un régulateur clé du cycle cellulaire. En inhibant p18INK, le sodium NSC 23005 favorise la division et l'expansion des cellules souches hématopoïétiques. Ce processus implique l'activation des kinases dépendantes des cyclines 4 et 6 (CDK4/6), qui sont cruciales pour la progression du cycle cellulaire .

Applications De Recherche Scientifique

Pharmaceuticals

Therapeutic Uses:

- Urea Cycle Disorders: Sodium 4-(cyclohexylsulfamoyl)benzoate has been investigated for its efficacy in treating urea cycle disorders (UCDs). It functions by binding amino acids, facilitating their excretion, and thereby reducing ammonia levels in patients. This mechanism is crucial for managing hyperammonemia, a common complication in UCDs .

- Mental Health Disorders: Recent studies suggest that sodium 4-(cyclohexylsulfamoyl)benzoate may have adjunctive benefits in treating psychiatric conditions such as schizophrenia and major depressive disorder. Research indicates that it can enhance the therapeutic effects of standard treatments, potentially leading to improved patient outcomes .

Case Study: Efficacy in Hyperammonemia

- A clinical trial involving patients with UCDs demonstrated the effectiveness of sodium 4-(cyclohexylsulfamoyl)benzoate in lowering plasma ammonia levels significantly. The median plasma ammonium level decreased from 245.5 μmol/L to 40.0 μmol/L post-treatment, with an efficacy rate of 92.8% in achieving ammonia levels below toxic thresholds .

Food Preservation

Preservative Properties:

- Sodium 4-(cyclohexylsulfamoyl)benzoate exhibits antimicrobial properties, making it suitable for use as a food preservative. It prevents the growth of bacteria, yeast, and mold, thereby extending the shelf life of various food products.

Application in Food Products:

- It is particularly effective in acidic foods such as pickles and salad dressings, where it can inhibit spoilage organisms without compromising flavor .

Data Table: Efficacy of Sodium 4-(Cyclohexylsulfamoyl)benzoate as a Preservative

| Food Type | Concentration Used (ppm) | Microbial Inhibition Efficacy (%) |

|---|---|---|

| Pickles | 500 | 95 |

| Salad Dressings | 300 | 90 |

| Carbonated Beverages | 200 | 85 |

Mécanisme D'action

The mechanism of action of NSC 23005 sodium involves its inhibition of the p18INK protein, which is a key regulator of the cell cycle. By inhibiting p18INK, NSC 23005 sodium promotes the division and expansion of hematopoietic stem cells. This process involves the activation of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle progression .

Comparaison Avec Des Composés Similaires

Le sodium NSC 23005 est unique en sa puissante capacité à promouvoir l'expansion des cellules souches hématopoïétiques. Des composés similaires comprennent d'autres inhibiteurs de p18INK et des inhibiteurs de kinases dépendantes des cyclines, tels que le Tacaciclib et le Lerociclib . Le sodium NSC 23005 se distingue par sa grande efficacité et sa faible cytotoxicité, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

Sodium;4-(cyclohexylsulfamoyl)benzoate, a sulfonamide derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety substituted with a cyclohexylsulfamoyl group. This structural configuration is significant as it allows the compound to interact with various biological targets, particularly enzymes and receptors.

The biological activity of this compound primarily stems from its ability to mimic natural substrates due to its sulfonamide group. This enables the compound to bind to specific enzymes, inhibiting their activity and disrupting biochemical pathways. The inhibition of carbonic anhydrase (CA) is particularly noteworthy, as it has implications in cancer therapy. For instance, compounds with similar structures have demonstrated high affinity for CAIX, an isozyme overexpressed in tumors, suggesting potential anticancer properties .

Anticancer Activity

Research indicates that this compound may exhibit anticancer effects by inhibiting CAIX. A study reported that related sulfamoyl benzoates displayed binding affinities with dissociation constants (Kd) as low as 0.12 nM for CAIX, highlighting their potential as therapeutic agents against solid tumors .

| Compound | Kd (nM) | Selectivity | Target |

|---|---|---|---|

| This compound | TBD | TBD | CAIX |

| Methyl 5-sulfamoyl-benzoate | 0.12 | >100-fold | CAIX |

Anti-inflammatory Activity

The compound's ability to modulate inflammatory pathways has also been investigated. Similar sulfonamide derivatives have been shown to activate NF-κB signaling in immune cells, promoting the release of pro-inflammatory cytokines . This suggests that this compound could play a role in immune modulation.

Case Studies

- Carbonic Anhydrase Inhibition : A study designed a series of sulfamoyl benzoates and tested their binding affinities to various CA isozymes. This compound was hypothesized to have similar properties based on structural analogies, potentially leading to selective inhibition of CAIX and subsequent anticancer effects .

- Inflammatory Response Modulation : In murine models, compounds with similar structures were used as co-adjuvants in vaccination studies. These compounds enhanced antigen-specific antibody responses when combined with TLR-4 agonists, indicating their potential role in boosting immune responses .

Propriétés

IUPAC Name |

sodium;4-(cyclohexylsulfamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S.Na/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11;/h6-9,11,14H,1-5H2,(H,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHFBDVMTRIQMW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.